molecular formula C12H15NO2 B1236327 Methyl 3-(4-(dimethylamino)phenyl)acrylate CAS No. 7560-48-7

Methyl 3-(4-(dimethylamino)phenyl)acrylate

Cat. No.: B1236327
CAS No.: 7560-48-7
M. Wt: 205.25 g/mol
InChI Key: ZKGVSZCAHWJHDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-(4-(dimethylamino)phenyl)acrylate is an organic compound with the molecular formula C12H15NO2 It is a derivative of cinnamic acid and is characterized by the presence of a dimethylamino group attached to the phenyl ring

Safety and Hazards

The safety data sheet for a related compound, DIMETHYLAMINOETHYL ACRYLATE, indicates that it is flammable and toxic in contact with skin or if inhaled . It may cause an allergic skin reaction and severe skin burns and eye damage . It is harmful to aquatic life with long-lasting effects . Similar precautions should be taken when handling “Methyl 3-(4-(dimethylamino)phenyl)acrylate”.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-(4-(dimethylamino)phenyl)acrylate can be synthesized through several methods. One common approach involves the esterification of 3-(4-(dimethylamino)phenyl)acrylic acid with methanol in the presence of an acid catalyst. The reaction typically proceeds as follows:

    Esterification Reaction:

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(4-(dimethylamino)phenyl)acrylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH).

Major Products

    Oxidation: 3-(4-(dimethylamino)phenyl)acrylic acid.

    Reduction: 3-(4-(dimethylamino)phenyl)propanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-(4-(dimethylamino)phenyl)acrylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential pharmacological properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism by which methyl 3-(4-(dimethylamino)phenyl)acrylate exerts its effects depends on its interaction with various molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. The ester group can undergo hydrolysis, releasing the corresponding acid and alcohol, which may further interact with biological pathways.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(4-hydroxyphenyl)acrylate: Similar structure but with a hydroxyl group instead of a dimethylamino group.

    Methyl 3-(4-methoxyphenyl)acrylate: Contains a methoxy group instead of a dimethylamino group.

    Methyl 3-(4-nitrophenyl)acrylate: Features a nitro group instead of a dimethylamino group.

Uniqueness

Methyl 3-(4-(dimethylamino)phenyl)acrylate is unique due to the presence of the dimethylamino group, which imparts distinct electronic and steric properties. This makes it a valuable compound for specific synthetic applications and research studies.

Properties

IUPAC Name

methyl 3-[4-(dimethylamino)phenyl]prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-13(2)11-7-4-10(5-8-11)6-9-12(14)15-3/h4-9H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKGVSZCAHWJHDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=CC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901244939
Record name Methyl 3-[4-(dimethylamino)phenyl]-2-propenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901244939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7560-48-7
Record name Methyl 3-[4-(dimethylamino)phenyl]-2-propenoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7560-48-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 3-[4-(dimethylamino)phenyl]-2-propenoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901244939
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-(4-(dimethylamino)phenyl)acrylate
Reactant of Route 2
Reactant of Route 2
Methyl 3-(4-(dimethylamino)phenyl)acrylate
Reactant of Route 3
Reactant of Route 3
Methyl 3-(4-(dimethylamino)phenyl)acrylate
Reactant of Route 4
Reactant of Route 4
Methyl 3-(4-(dimethylamino)phenyl)acrylate
Reactant of Route 5
Reactant of Route 5
Methyl 3-(4-(dimethylamino)phenyl)acrylate
Reactant of Route 6
Reactant of Route 6
Methyl 3-(4-(dimethylamino)phenyl)acrylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.